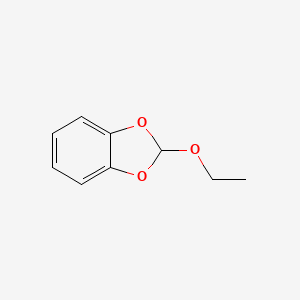

1,3-Benzodioxole, 2-ethoxy-

Description

Overview of 1,3-Benzodioxole (B145889) Scaffolds: Historical Context and Significance in Organic Chemistry

The 1,3-benzodioxole, or methylenedioxybenzene, moiety is a heterocyclic chemical structure composed of a benzene (B151609) ring fused to a five-membered dioxole ring. ontosight.aichemicalbook.com Its historical significance is rooted in natural product chemistry, with the discovery of the methylenedioxyphenyl group in compounds like safrole, a primary component of sassafras oil, and sesamin (B1680957) from sesame oil. chemicalbook.com These natural occurrences spurred early investigations into the chemical and biological properties of this structural class.

In organic synthesis, the 1,3-benzodioxole ring serves as a valuable protecting group for catechols (1,2-dihydroxybenzenes) and is an important intermediate for more complex molecules. chemicalbook.comchemicalbook.comwikipedia.org The electron-rich nature of the aromatic ring, a consequence of the two oxygen atoms, facilitates electrophilic substitution reactions, making it a versatile building block. chemicalbook.com This reactivity has been exploited in the synthesis of numerous compounds.

The significance of the 1,3-benzodioxole scaffold extends profoundly into medicinal chemistry and pharmacology. Derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects against various tumor cell lines. chemicalbook.comontosight.ainih.govresearchgate.net This has established the benzodioxole framework as a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity, making it a frequent target in drug discovery programs. ontosight.ai

The Unique Role of the 2-ethoxy- Moiety in Benzodioxole Derivatives

The specific compound, 1,3-Benzodioxole, 2-ethoxy-, is structurally classified as a cyclic orthoester. Orthoesters are compounds containing three alkoxy groups attached to a single carbon atom; in this case, two of the oxygen atoms are part of the dioxole ring fused to the benzene backbone. The chemistry of orthoesters is distinct; they are known for their role as protecting groups and as precursors in various organic transformations. acs.orgrsc.orgnih.gov

Substitution at the 2-position of the 1,3-benzodioxole ring has been studied, though less extensively than modifications to the benzene portion. publish.csiro.au The introduction of an ethoxy group at this specific position imparts unique stereoelectronic properties. A key feature is the anomeric effect, a phenomenon observed in cyclic systems containing heteroatoms like oxygen. wikipedia.orgpsu.edu This effect describes the tendency of an electronegative substituent (like the ethoxy group) on a carbon adjacent to a heteroatom to prefer an axial orientation over a sterically less hindered equatorial one. wikipedia.org This preference arises from a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding orbital (σ*) of the exocyclic C-O bond. blumberginstitute.org For 1,3-benzodioxole itself, this effect contributes to its characteristic non-planar, puckered conformation. rsc.org The presence of the 2-ethoxy group is expected to further influence this conformational preference.

The ethoxy group also modifies the physical properties of the parent benzodioxole. The addition of alkoxy groups can enhance solubility in organic solvents and influence how the molecule interacts with biological systems. solubilityofthings.com

Rationale and Scope of Academic Investigations on 1,3-Benzodioxole, 2-ethoxy-

While extensive academic literature focusing solely on 1,3-Benzodioxole, 2-ethoxy- is not abundant, the rationale for its investigation can be inferred from research on closely related structures. The primary drivers for academic interest in such compounds include:

Synthetic Utility: 2-Alkoxy-1,3-benzodioxoles, as orthoesters, are valuable synthetic intermediates. They can be synthesized from catechols and orthoformates. The reactivity of the 2-position allows for the introduction of various substituents. For instance, methods for synthesizing 2-substituted and 2,2-disubstituted 1,3-benzodioxoles have been developed using catalysts like montmorillonite (B579905) clay or through photocatalysis, highlighting the interest in accessing derivatives at this position. publish.csiro.aunih.govrsc.org

Exploring Chemical Reactivity: The unique orthoester functionality at the 2-position invites studies into its specific reactivity. Research on related compounds includes investigations into radical reactions and photochemistry. nih.govcdnsciencepub.comrsc.org Understanding the stability and reaction pathways of compounds like 1,3-Benzodioxole, 2-ethoxy- contributes to the fundamental knowledge of physical organic chemistry, including stereoelectronic effects like the anomeric effect. rsc.org

Foundation for Biologically Active Molecules: Given the broad biological significance of the 1,3-benzodioxole scaffold, the synthesis of novel derivatives is a constant goal in medicinal chemistry. chemicalbook.comresearchgate.net Although this specific compound may not be the final active agent, it can serve as a precursor or a model compound. By modifying its structure, for example, through reactions involving the ethoxy group or the aromatic ring, chemists can create libraries of new compounds for biological screening. The existence of related compounds like 2-ethoxy-1,3-benzodioxol-4-ol and 1,3-Benzodioxole-5-carboxaldehyde, 2-ethoxy- in chemical databases suggests that this class of compounds is actively being synthesized and explored. guidechem.comchemicalbook.com

In essence, academic investigations into 1,3-Benzodioxole, 2-ethoxy- and its analogues are driven by the quest for new synthetic methods, a deeper understanding of chemical principles, and the perpetual search for new molecules with potential applications in fields such as pharmacology and materials science.

Data Tables

Table 1: Physicochemical Properties of Related Benzodioxole Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Reference |

| 1,3-Benzodioxole | C₇H₆O₂ | 122.12 | Colorless Liquid | wikipedia.org |

| 2-ethoxy-1,3-benzodioxol-4-ol | C₉H₁₀O₄ | 182.17 | Not specified | guidechem.com |

| 5-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-1,3-benzodioxole | C₁₅H₂₂O₇ | 298.34 | Colorless to pale yellow liquid | solubilityofthings.com |

| 2-ethoxy-2-phenyl-1,3-benzodioxole | C₁₅H₁₄O₃ | 242.27 | Not specified | uni.lu |

Table 2: General Synthetic Approaches to 2-Substituted 1,3-Benzodioxoles

| Method | Reactants | Catalyst/Conditions | Product Type | Reference |

| Acid-catalyzed Ketalization | Catechol, Ketone/Aldehyde | p-Toluenesulfonic acid, azeotropic distillation | 2,2-Disubstituted or 2-Monosubstituted | publish.csiro.au |

| Clay-catalyzed Synthesis | Catechol, Ketone/Aldehyde | Montmorillonite KSF or K-10 | 2,2-Disubstituted or 2-Monosubstituted | rsc.org |

| Photocatalytic Alkylation | 1,3-Benzodioxole, Alkylating Agent | Tetrabutylammonium decatungstate (TBADT), UV light | 2-Substituted | nih.gov |

| Orthoester Exchange | Catechol, Triethyl orthoformate | Acid catalyst | 2-ethoxy-1,3-benzodioxole | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKHPHVKACNSOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1OC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341525 | |

| Record name | 1,3-Benzodioxole, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64736-45-4 | |

| Record name | 1,3-Benzodioxole, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Route Development for 1,3 Benzodioxole, 2 Ethoxy

Retrosynthetic Analysis for the 1,3-Benzodioxole (B145889) Core with 2-ethoxy- Substitution

A logical retrosynthetic disconnection of the target molecule, 1,3-Benzodioxole, 2-ethoxy-, points to catechol and an orthoformate derivative as the primary synthons. This approach is based on the well-established formation of cyclic acetals and orthoesters from 1,2-diols. The key bond cleavage occurs at the C2-oxygen bonds of the dioxole ring.

This retrosynthetic strategy identifies catechol as the A-ring precursor and triethyl orthoformate as the source of both the C2 carbon and the 2-ethoxy group. The forward reaction is an acid-catalyzed condensation and transesterification. This route is highly convergent and utilizes readily available starting materials.

Modern Approaches to Functional Group Interconversion and Ethoxylation at the 2-Position

The introduction of the 2-ethoxy group onto the 1,3-benzodioxole core is most directly achieved through the reaction of catechol with triethyl orthoformate. This transformation is a cornerstone of this synthetic strategy.

Catalyst-Mediated Transformations for 2-ethoxy-Benzodioxole Synthesis

The formation of 1,3-Benzodioxole, 2-ethoxy- from catechol and triethyl orthoformate is typically facilitated by acid catalysis. Both Brønsted and Lewis acids can be employed to promote the reaction.

Brønsted Acid Catalysis: Protic acids such as p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), or acidic resins are commonly used. The mechanism involves protonation of an ethoxy group of the triethyl orthoformate, making it a better leaving group. Subsequent nucleophilic attack by one of the hydroxyl groups of catechol, followed by intramolecular cyclization and elimination of ethanol, leads to the formation of the 1,3-benzodioxole ring. The continuous removal of the ethanol byproduct, often by azeotropic distillation, is crucial to drive the equilibrium towards the product.

Lewis Acid Catalysis: A variety of Lewis acids can also catalyze this transformation, offering potential advantages in terms of milder reaction conditions and improved selectivity. wikipedia.org Common Lewis acids include metal triflates (e.g., Sc(OTf)₃, Ce(OTf)₃), metal chlorides (e.g., FeCl₃, ZnCl₂), and boron trifluoride etherate (BF₃·OEt₂). wikipedia.orgorganic-chemistry.org The Lewis acid activates the orthoformate by coordinating to one of the oxygen atoms, thereby facilitating the nucleophilic attack by catechol.

| Catalyst Type | Examples | General Reaction Conditions |

| Brønsted Acids | p-Toluenesulfonic acid, Sulfuric acid | Refluxing toluene with Dean-Stark trap |

| Lewis Acids | Sc(OTf)₃, Ce(OTf)₃, FeCl₃, BF₃·OEt₂ | Milder conditions, often at room temperature |

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of 1,3-Benzodioxole, 2-ethoxy- is a theoretical consideration as the parent molecule is achiral. Chirality could be introduced by using a chiral, non-racemic catechol derivative or a chiral auxiliary. However, the current literature does not provide specific examples of stereoselective synthesis for this particular compound.

In principle, if a chiral diol is used as a starting material, the formation of diastereomeric 2-ethoxy-1,3-dioxolanes could be controlled. The stereochemical outcome would depend on the facial selectivity of the intramolecular cyclization step, which could potentially be influenced by the choice of a chiral catalyst. The development of such a stereoselective synthesis would represent a significant advancement.

Chemo- and Regioselective Synthesis of 1,3-Benzodioxole, 2-ethoxy-

When employing asymmetrically substituted catechols, the regioselectivity of the cyclization becomes a critical factor. The reaction of a substituted catechol with triethyl orthoformate could potentially yield two different regioisomeric products. The outcome is governed by the electronic and steric properties of the substituents on the catechol ring.

Generally, the nucleophilicity of the two hydroxyl groups will dictate the initial site of attack on the activated orthoformate. Electron-donating groups on the catechol ring can enhance the nucleophilicity of the adjacent hydroxyl group, while electron-withdrawing groups will have the opposite effect. Steric hindrance around a hydroxyl group can also disfavor its reaction. Careful consideration of these factors is necessary to achieve the desired regioselectivity. For instance, in the case of 3-substituted catechols, the less sterically hindered hydroxyl group at the 1-position is generally more reactive.

Sustainable and Green Chemistry Aspects in 1,3-Benzodioxole, 2-ethoxy- Synthesis

The principles of green chemistry can be effectively applied to the synthesis of 1,3-Benzodioxole, 2-ethoxy-. The primary synthetic route, the reaction of catechol with triethyl orthoformate, has the potential to be highly atom-economical.

Atom Economy: The atom economy of this reaction is excellent, as the only byproduct is ethanol, which is a relatively benign and easily removable substance. The theoretical atom economy can be calculated as follows:

Molecular Weight of 1,3-Benzodioxole, 2-ethoxy-: C₉H₁₀O₃ = 166.17 g/mol

Molecular Weight of Catechol: C₆H₆O₂ = 110.11 g/mol

Molecular Weight of Triethyl orthoformate: C₇H₁₆O₃ = 148.20 g/mol

Molecular Weight of Ethanol (byproduct): 2 x C₂H₆O = 92.14 g/mol

Assuming the reaction proceeds as: Catechol + Triethyl orthoformate → 1,3-Benzodioxole, 2-ethoxy- + 2 Ethanol

The atom economy would be: [MW(Product) / (MW(Catechol) + MW(Triethyl orthoformate))] x 100 = [166.17 / (110.11 + 148.20)] x 100 ≈ 64.1%

E-Factor: The Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of product, can be minimized by using catalytic amounts of acid and by recycling the solvent and any excess reagents. chembam.com

Solvent-Free and Alternative Energy Inputs: To further enhance the green credentials of the synthesis, solvent-free reaction conditions or the use of greener solvents should be explored. researchgate.net Microwave-assisted synthesis could also be investigated to potentially reduce reaction times and energy consumption.

| Green Chemistry Metric | Assessment for the Synthesis of 1,3-Benzodioxole, 2-ethoxy- |

| Atom Economy | Moderately high, with ethanol as the main byproduct. |

| E-Factor | Can be low with catalyst recycling and efficient solvent use. |

| Use of Catalysis | Utilizes catalytic amounts of acid, which is favorable. |

| Solvent Use | Toluene is often used for azeotropic removal of ethanol; exploration of greener alternatives is warranted. |

Mechanistic Organic Chemistry: Elucidating Reaction Pathways of 1,3 Benzodioxole, 2 Ethoxy

Electron Density Distribution and Frontier Molecular Orbital Analysis of the 1,3-Benzodioxole (B145889), 2-ethoxy- System

No specific studies detailing the electron density distribution maps, electrostatic potential surfaces, or Frontier Molecular Orbital (HOMO-LUMO) analyses for 1,3-Benzodioxole, 2-ethoxy- were found. Such analyses are crucial for predicting sites of electrophilic and nucleophilic attack and for understanding the compound's reactivity in pericyclic reactions.

Detailed Studies of Reaction Mechanisms Involving the 2-ethoxy- Substituent

Specific mechanistic studies on reactions involving the 2-ethoxy group of this particular compound are not available in the reviewed literature.

Nucleophilic and Electrophilic Reactivity at the Benzylic Position

The carbon at the 2-position of the 1,3-benzodioxole ring is not a traditional benzylic position. Reactivity at this acetal carbon is expected, but detailed studies on its nucleophilic and electrophilic reactions for the 2-ethoxy derivative are absent. While general reactivity of benzylic positions is well-documented, this does not directly apply to the specified structure without dedicated research.

Ring-Opening and Rearrangement Pathways of the 1,3-Dioxole Ring

While the metabolism of some 1,3-benzodioxoles can involve oxidative opening of the dioxole ring, specific pathways, intermediates, and transition states for the acid-catalyzed, base-catalyzed, or radical-mediated ring-opening and rearrangement of 1,3-Benzodioxole, 2-ethoxy- have not been reported.

Kinetic and Thermodynamic Aspects of 1,3-Benzodioxole, 2-ethoxy- Transformations

Quantitative data regarding the kinetics (rate constants, activation energies) and thermodynamics (enthalpy, entropy, and Gibbs free energy changes) for transformations involving 1,3-Benzodioxole, 2-ethoxy- are not available. This information is essential for understanding reaction feasibility and for optimizing reaction conditions.

Solvent Effects and Catalysis in 1,3-Benzodioxole, 2-ethoxy- Derived Reactions

While the influence of solvents and catalysts on reactions of other 1,3-benzodioxole derivatives has been investigated, there is no specific research detailing these effects for reactions derived from 1,3-Benzodioxole, 2-ethoxy-. Such studies would be necessary to understand how the reaction environment influences reaction rates and selectivity.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights into 1,3 Benzodioxole, 2 Ethoxy

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 1,3-Benzodioxole (B145889), 2-ethoxy-, both ¹H and ¹³C NMR would provide crucial information about its molecular framework.

In the ¹H NMR spectrum, the protons of the ethoxy group would exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with each other. The proton at the 2-position of the benzodioxole ring would appear as a singlet. The aromatic protons on the benzene (B151609) ring would show a complex splitting pattern, typically in the aromatic region of the spectrum.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The carbon of the ethoxy group's methyl group would appear at a higher field, while the methylene carbon would be further downfield. The carbon at the 2-position, being bonded to two oxygen atoms and an ethoxy group, would have a distinct chemical shift. The aromatic carbons would resonate in the typical downfield region for benzene derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,3-Benzodioxole, 2-ethoxy-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OCH₂CH₃ | ~1.2 | Triplet |

| -OCH₂CH₃ | ~3.6 | Quartet |

| H-2 | ~5.8 | Singlet |

| Aromatic H | ~6.8-7.0 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Benzodioxole, 2-ethoxy-

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -OCH₂C H₃ | ~15 |

| -OC H₂CH₃ | ~65 |

| C-2 | ~110 |

| Aromatic C | ~110-150 |

Mass Spectrometry Techniques for Isotopic Labeling and Reaction Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 1,3-Benzodioxole, 2-ethoxy-, the molecular ion peak in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for ethers include the loss of the alkoxy group. For 1,3-Benzodioxole, 2-ethoxy-, the loss of the ethoxy radical (•OCH₂CH₃) would be a likely fragmentation, leading to a significant peak in the spectrum. Other fragmentations could involve the cleavage of the dioxole ring. Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C or ¹⁸O), can be employed to trace the pathways of these fragmentation reactions and to identify reaction intermediates in mechanistic studies.

Table 3: Predicted Mass Spectrometry Fragmentation for 1,3-Benzodioxole, 2-ethoxy-

| m/z | Proposed Fragment |

|---|---|

| [M]+ | Molecular Ion |

| [M-29]+ | Loss of •CH₂CH₃ |

| [M-45]+ | Loss of •OCH₂CH₃ |

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Bonding Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides insights into the functional groups and bonding within a molecule. The IR spectrum of 1,3-Benzodioxole, 2-ethoxy- would be characterized by several key absorption bands. The C-O-C stretching vibrations of the ether linkage and the dioxole ring would appear in the fingerprint region. The aromatic C-H and C=C stretching vibrations would also be prominent.

Raman spectroscopy offers complementary information. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability. edinst.com Therefore, symmetric vibrations that are weak in the IR spectrum may be strong in the Raman spectrum. For 1,3-Benzodioxole, 2-ethoxy-, the symmetric breathing mode of the benzene ring would be a characteristic Raman band. Conformational analysis can be performed by studying the changes in the vibrational spectra under different conditions, such as temperature or solvent polarity.

Table 4: Predicted Key Vibrational Frequencies for 1,3-Benzodioxole, 2-ethoxy-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| C-O-C Stretch (Ether) | 1050-1150 | IR |

| C-O-C Stretch (Dioxole) | 900-1000 | IR |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 1,3-Benzodioxole, 2-ethoxy- is expected to show absorption bands corresponding to π → π* transitions of the aromatic system. uzh.ch The presence of the dioxole ring and the ethoxy group, both containing oxygen atoms with lone pairs of electrons, may also give rise to n → π* transitions. youtube.com

The position and intensity of these absorption bands are influenced by the solvent polarity, a phenomenon known as solvatochromism. researchgate.net Studying the solvatochromic behavior can provide insights into the nature of the electronic transitions and the difference in polarity between the ground and excited states of the molecule. This information is crucial for understanding the photophysical properties of the compound.

Table 5: Predicted UV-Vis Absorption Maxima for 1,3-Benzodioxole, 2-ethoxy-

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* | ~280-300 |

| n → π* | ~320-340 |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional molecular structure of a compound in the solid state. mdpi.com A single-crystal X-ray diffraction analysis of 1,3-Benzodioxole, 2-ethoxy- would provide precise information about bond lengths, bond angles, and torsional angles. This data would reveal the conformation of the five-membered dioxole ring, which is often non-planar. nih.gov

Furthermore, the crystal structure would elucidate the nature and geometry of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O hydrogen bonds. These interactions govern the packing of the molecules in the crystal lattice and influence the macroscopic properties of the solid material. For related 1,3-benzodioxole derivatives, π-π stacking interactions between the aromatic rings have been observed to play a significant role in the crystal packing. nih.govresearchgate.net

Table 6: Predicted Crystallographic Parameters for 1,3-Benzodioxole, 2-ethoxy- (Hypothetical)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8-12 |

| b (Å) | ~5-9 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| Z | 4 |

Theoretical and Computational Chemistry Approaches to 1,3 Benzodioxole, 2 Ethoxy

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. unimib.it DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of 1,3-Benzodioxole (B145889), 2-ethoxy-.

Electronic Properties: Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. x-mol.com For derivatives of 1,3-benzodioxole, DFT calculations have been employed to determine these parameters. x-mol.comresearchgate.net For instance, in a study on a related compound, 2H-1,3-benzodioxol-5-yl 3-(4‑hydroxy-3-methoxyphenyl) prop‑2-enoate, the HOMO and LUMO energies were calculated to be -5.67 eV and -1.94 eV, respectively, resulting in a bandgap of 3.73 eV. x-mol.com Similar calculations for 1,3-Benzodioxole, 2-ethoxy- would elucidate its electronic characteristics.

Reactivity Descriptors: DFT calculations can also be used to determine various reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function. These descriptors help in predicting the sites of electrophilic and nucleophilic attack. For example, the analysis of molecular electrostatic potential (MEP) maps, derived from DFT calculations, can visualize the electron density distribution and identify electron-rich and electron-poor regions of the molecule, thereby predicting its interaction with other chemical species.

Structural Optimization: DFT methods are instrumental in determining the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the minimum energy on the potential energy surface. For various 1,3-benzodioxole derivatives, DFT calculations have been successfully used to optimize molecular geometries, which show good agreement with experimental data from X-ray crystallography. x-mol.comsemanticscholar.org

A hypothetical data table for predicted electronic properties of 1,3-Benzodioxole, 2-ethoxy- based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory is presented below.

| Property | Predicted Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Gap | 5.36 eV |

| Dipole Moment | 2.15 D |

| Ionization Potential | 7.89 eV |

| Electron Affinity | 0.45 eV |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of 1,3-Benzodioxole, 2-ethoxy- and the influence of solvent on its structure and dynamics.

Conformational Analysis: The ethoxy group at the 2-position of the 1,3-benzodioxole ring introduces conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules. For other flexible molecules containing the 1,3-benzodioxole moiety, MD simulations have been used to explore their conformational space. researchgate.net

Solvation Effects: The behavior of a molecule can be significantly different in solution compared to the gas phase. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvation effects. By simulating 1,3-Benzodioxole, 2-ethoxy- in a box of solvent molecules (e.g., water or an organic solvent), one can study the structure of the solvation shell, the dynamics of solvent molecules around the solute, and the free energy of solvation. These simulations are essential for understanding the molecule's solubility and its behavior in a biological environment. The Automated Topology Builder (ATB) can be utilized to develop force field parameters for novel molecules like 1,3-Benzodioxole, 2-ethoxy-, enabling their simulation using MD. uq.edu.au

Computational Modeling of Reaction Mechanisms and Transition State Energies

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states.

Reaction Pathways: For 1,3-Benzodioxole, 2-ethoxy-, computational modeling can be used to investigate various potential reactions, such as hydrolysis of the orthoester functionality or electrophilic aromatic substitution on the benzene (B151609) ring. For instance, a computational study on the nucleophilic aromatic substitution (SNAr) reaction of 2-ethoxy-3,5-dinitropyridine (B100253) with piperidine (B6355638) utilized DFT to model the reaction pathway and identify the transition state. researchgate.net A similar approach could be applied to understand the reactivity of 1,3-Benzodioxole, 2-ethoxy- with various nucleophiles.

Transition State Theory: By calculating the energies of the transition states, it is possible to determine the activation energy of a reaction, which is directly related to the reaction rate. This allows for a quantitative prediction of how fast a reaction will proceed under given conditions. Computational studies on the metabolism of 1,3-benzodioxoles have, for example, shed light on the mechanistic pathways leading to the formation of carbon monoxide, identifying the methylenic carbon as the source. sigmaaldrich.com

Below is a hypothetical data table summarizing the calculated activation energies for a proposed hydrolysis reaction of 1,3-Benzodioxole, 2-ethoxy-.

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Protonation of Ethoxy Oxygen | TS1 | 15.2 |

| Nucleophilic Attack by Water | TS2 | 22.5 |

| Elimination of Ethanol | TS3 | 18.7 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational method and the experimental structure determination.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The predicted spectra can be a powerful tool in the structural elucidation of newly synthesized compounds. For several 1,3-benzodioxole derivatives, calculated NMR spectra have shown excellent agreement with experimental data. researchgate.netnih.gov

Vibrational Spectroscopy: The vibrational frequencies of a molecule, which are observed in Infrared (IR) and Raman spectroscopy, can also be calculated using DFT. The calculated vibrational spectrum can aid in the assignment of experimental spectral bands to specific molecular vibrations. For example, a detailed vibrational spectral analysis of a 1,3-benzodioxole derivative was carried out with the aid of DFT calculations. researchgate.net

A comparison of hypothetical experimental and DFT-calculated spectroscopic data for 1,3-Benzodioxole, 2-ethoxy- is provided below.

| Spectroscopic Data | Experimental Value | Calculated Value |

| ¹H NMR (δ, ppm, O-CH-O) | 6.2 | 6.1 |

| ¹³C NMR (δ, ppm, O-CH-O) | 115.8 | 116.2 |

| IR (cm⁻¹, C-O-C stretch) | 1080 | 1075 |

Quantitative Structure-Property Relationships (QSPR) and Chemoinformatic Analysis

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to a specific physical, chemical, or biological property. Chemoinformatics involves the use of computational methods to analyze chemical data.

QSPR Modeling: For a series of 1,3-benzodioxole derivatives, QSPR models could be developed to predict properties such as boiling point, solubility, or biological activity. These models are built by calculating a set of molecular descriptors (e.g., electronic, topological, and steric parameters) for each compound and then using statistical methods to find a mathematical relationship between these descriptors and the property of interest. For instance, QSAR (Quantitative Structure-Activity Relationship), a subset of QSPR, has been used to study the efficiency of 1,3-benzodioxole derivatives as corrosion inhibitors. researchgate.net

Chemoinformatic Analysis: Chemoinformatic tools can be used to analyze large datasets of chemical information related to 1,3-benzodioxole derivatives. This can involve similarity searching to identify related compounds with known properties, clustering of compounds based on their structural features, and the development of predictive models for various properties. Such analyses can guide the design of new 1,3-benzodioxole derivatives with desired characteristics.

The Versatile Role of 1,3-Benzodioxole, 2-ethoxy- in Modern Organic Synthesis

The compound 1,3-Benzodioxole, 2-ethoxy-, a unique cyclic orthoester, is emerging as a valuable reagent and building block in organic synthesis. Its distinct structural features, combining a protected catechol unit with a reactive orthoester functionality, offer a range of strategic applications in the construction of complex molecular architectures. This article explores the multifaceted utility of 1,3-Benzodioxole, 2-ethoxy- in contemporary synthetic chemistry, focusing on its role as a protecting group, a key component in the synthesis of natural products and heterocycles, its participation in cascade and multicomponent reactions, and its potential in the development of novel synthetic methodologies.

Mechanistic Insights into Biological and Biochemical Interactions of 1,3 Benzodioxole, 2 Ethoxy

Molecular Level Interactions with Enzyme Systems: Focus on Cytochrome P450 Inhibition Mechanisms

In Vitro Enzyme Kinetics and Mechanistic Pathways of Inhibition

Research on 1,3-benzodioxole (B145889) compounds has revealed that their inhibition of CYP450 enzymes can occur through various mechanisms, including reversible and irreversible (mechanism-based) inhibition. nih.gov Mechanism-based inhibition is a key feature of many 1,3-benzodioxole derivatives. nih.gov This process involves the CYP450-mediated oxidation of the methylenedioxy group. nih.gov

The proposed pathway for this inhibition begins with the monooxygenation of the 1,3-benzodioxole to a 2-hydroxy derivative. nih.gov This intermediate can then form a 2-hydroxyphenyl formate (B1220265). nih.gov This species can subsequently yield either formate or carbon monoxide, with the latter's carbon atom originating from the methylenic carbon of the benzodioxole ring. nih.gov The formation of a reactive intermediate is crucial to the mechanism-based inhibition, as this intermediate can covalently bind to the enzyme, leading to its inactivation. nih.gov

A study on the metabolism of 1,3-benzodioxoles showed that carbon monoxide is a minor product of their cytochrome P-450-catalyzed oxidation. nih.gov The study also observed an isotope effect when using deuterated methylene (B1212753) derivatives, further supporting the proposed mechanism involving the cleavage of the methylenedioxy ring. nih.gov

Table 1: In Vitro Cytotoxicity of Selected 1,3-Benzodioxole Derivatives Note: Data for 1,3-Benzodioxole, 2-ethoxy- is not available. The table presents findings for other derivatives.

| Compound Designation | Cell Line | Activity | Reference |

|---|---|---|---|

| Series of 1,3-benzodioxoles (2-12) | Three human tumor cell lines | No cytotoxic effects at 10⁻⁴ M | nih.gov |

| 6-benzyl-1,3-benzodioxoles | P388 murine lymphocytic leukemia | Active | researchgate.net |

| Benzodioxole aryl acetate (B1210297) derivatives (3a-3f) | HeLa Cervical cancer cell line | Cytotoxic at 0.219–1.94 mM | nih.gov |

Computational Docking and Molecular Dynamics Simulations of Enzyme-Ligand Complexes

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the interactions between small molecules and their protein targets at an atomic level. chemrxiv.orgchemrxiv.org While specific docking and MD simulation studies for 1,3-Benzodioxole, 2-ethoxy- with CYP450 enzymes were not found, research on other 1,3-benzodioxole derivatives highlights the utility of these approaches.

For instance, molecular docking studies have been employed to investigate the binding of 1,3-benzodioxole derivatives to various enzymes, including histone deacetylase (HDAC) and tubulin. nih.govsemanticscholar.org These studies help in understanding the binding modes and identifying key interactions that contribute to the inhibitory activity. nih.gov In a study on 1,3-benzodioxole propargyl ether derivatives as HDAC inhibitors, molecular docking revealed higher binding scores for some derivatives compared to approved drugs. nih.gov

MD simulations can provide further insights into the stability of the enzyme-ligand complex and the conformational changes that may occur upon binding. researchgate.netmdpi.com These simulations can help to refine the binding poses obtained from docking and provide a more dynamic picture of the interaction. mdpi.com

Role of the Methylenedioxy Bridge in Enzyme Inactivation and Metabolite-Intermediate Complex Formation

The methylenedioxy bridge is the key functional group responsible for the characteristic inhibitory effect of 1,3-benzodioxole compounds on CYP450 enzymes. chemicalbook.com The enzymatic oxidation of this bridge leads to the formation of a reactive metabolite that can form a stable, inactive complex with the cytochrome P450. nih.gov

The mechanism involves the abstraction of a hydrogen atom from the methylene carbon, followed by the addition of an oxygen atom, leading to a carbene intermediate. This highly reactive species can then bind to the heme iron of the cytochrome P450, forming a metabolite-intermediate (MI) complex and thereby inactivating the enzyme. nih.gov This inactivation is often quasi-irreversible. nih.gov

Investigation of 1,3-Benzodioxole, 2-ethoxy- Interactions with Other Biological Macromolecules

The biological activities of 1,3-benzodioxole derivatives are not limited to their interactions with CYP450 enzymes. najah.edu These compounds have been shown to interact with a variety of other biological macromolecules, leading to a broad spectrum of pharmacological effects. najah.edunajah.edu

For example, certain 1,3-benzodioxole derivatives have been investigated as inhibitors of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression. nih.gov Others have been found to interact with tubulin, a protein that is essential for cell division, making them of interest as potential anticancer agents. researchgate.netsemanticscholar.org The interaction with these macromolecules is often studied using techniques such as molecular docking to understand the binding affinity and mode of action. nih.govsemanticscholar.org The physicochemical interactions between small molecules and biological macromolecules are complex and can involve a combination of hydrophobic and electrostatic interactions. nih.gov

Structure-Activity Relationship (SAR) Studies for Defined Molecular Targets

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective molecules. researchgate.net For 1,3-benzodioxole derivatives, SAR studies have been conducted to elucidate the structural requirements for their various biological activities.

For instance, in a study of 6-benzyl-1,3-benzodioxoles with antimitotic activity, it was found that an intact dioxole ring, a methoxy (B1213986) or ethoxy substituent at position 5, and a para-methoxy group on the benzyl (B1604629) moiety at position 6 were required for maximum activity. researchgate.net Another study on benzodioxole derivatives as COX inhibitors suggested that the larger benzodioxole moiety, compared to a simple phenyl ring, may contribute to better COX-2 selectivity. nih.gov These studies demonstrate that modifications to the substituents on the benzodioxole ring system can significantly impact the biological activity and selectivity.

Table 2: Structure-Activity Relationship Highlights for 1,3-Benzodioxole Derivatives Note: This table summarizes SAR findings for the broader class of 1,3-benzodioxoles.

| Molecular Target | Key Structural Features for Activity | Reference |

|---|---|---|

| Tubulin | Intact dioxole ring, methoxy or ethoxy at position 5, para-methoxy on benzyl at position 6 | researchgate.net |

| COX-2 | Benzodioxole moiety may enhance selectivity over a phenyl ring | nih.gov |

Elucidation of Biological Effects at the Cellular or Subcellular Level

The molecular interactions of 1,3-benzodioxole derivatives translate into a variety of effects at the cellular and subcellular levels. These compounds have been reported to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. nih.govnajah.edu

For example, several studies have evaluated the cytotoxic activity of 1,3-benzodioxole derivatives against various cancer cell lines. nih.govresearchgate.netnih.govnajah.edu In one study, a series of benzodioxole derivatives showed cytotoxic activity against the HeLa cervical cancer cell line. nih.gov Another study found that certain carboxamide-containing benzodioxole derivatives exhibited anticancer activity against a liver cancer cell line and induced cell cycle arrest. najah.edu

The cellular effects of these compounds are often linked to their ability to interact with specific molecular targets. For instance, the antimitotic activity of some 6-benzyl-1,3-benzodioxoles is due to their interference with tubulin polymerization. researchgate.net Similarly, the potential anticancer effects of other derivatives have been linked to the inhibition of enzymes like histone deacetylase. nih.gov

Environmental Transformation and Degradation Pathways of 1,3 Benzodioxole, 2 Ethoxy

Photochemical Degradation Kinetics and Identification of Photoproducts

No data is currently available on the photochemical degradation kinetics or the identity of photoproducts for 1,3-Benzodioxole (B145889), 2-ethoxy-.

Microbial Degradation Mechanisms and Biotransformation Pathways

Specific microbial degradation mechanisms and biotransformation pathways for 1,3-Benzodioxole, 2-ethoxy- have not been documented in the reviewed scientific literature.

Chemical Hydrolysis and Oxidation in Aquatic Environments

There is no available information concerning the chemical hydrolysis and oxidation processes of 1,3-Benzodioxole, 2-ethoxy- in aquatic environments.

Environmental Fate Modeling and Persistence Assessment

No environmental fate models or persistence assessments specifically for 1,3-Benzodioxole, 2-ethoxy- were found.

Derivatives and Analogues of 1,3 Benzodioxole, 2 Ethoxy : Synthesis and Structure Activity Studies

Design Principles for Modifying the 1,3-Benzodioxole (B145889) Core and 2-Substituent

The design of derivatives based on the 1,3-benzodioxole framework is guided by several key principles aimed at optimizing molecular properties for specific applications. The versatility of this scaffold allows for a wide range of chemical modifications. researchgate.net

A primary strategy involves empirical modification, where systematic changes are made to a lead compound to enhance its biological activity. For instance, in the development of potent auxin receptor agonists, a series of N-(benzo[d] nih.govfrontiersin.orgdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds were designed by modifying the substituents on the benzyl (B1604629) ring. frontiersin.orgnih.gov This approach led to the discovery of compounds with significantly improved root growth-promoting activity compared to the initial lead compound. frontiersin.org

Another important design principle is the introduction of specific functional groups to improve metabolic stability and drug-target interactions. The incorporation of fluorine atoms into the benzodioxole structure is a modern strategy to achieve this. enamine.net Fluorinated analogues, such as those found in the drugs Lumacaftor and Tezacaftor, can exhibit enhanced bioavailability and corrected protein folding activity by improving interactions with target proteins. enamine.net

Furthermore, the electronic properties of the benzodioxole ring system can be modulated through the introduction of electron-withdrawing or electron-donating groups. The inherent electron-rich nature of the dioxole ring facilitates electrophilic substitution reactions, making it a key site for modification. chemicalbook.com Altering the electronic density can impact the molecule's reactivity, stability, and its ability to participate in crucial binding interactions, such as those with biological receptors or enzymes. chemicalbook.comresearchgate.net Combining the benzodioxole moiety with other heterocyclic rings, such as triazoles or thiazoles, is another design strategy to create hybrid molecules with potentially synergistic or novel biological activities. worldresearchersassociations.com

Synthesis of Chiral 1,3-Benzodioxole Derivatives with Stereoselective Approaches

The synthesis of enantiomerically pure 1,3-benzodioxole derivatives is of significant interest, as stereochemistry often plays a critical role in biological activity. Various stereoselective approaches have been developed to control the three-dimensional arrangement of atoms in these molecules.

One powerful method for creating chiral centers is through asymmetric catalysis. For example, rhodium(II)-catalyzed asymmetric three-component reactions have been developed for the efficient synthesis of chiral 1,3-dioxoles. nih.gov This method involves a sequence of carbonyl ylide formation, cycloaddition, and Wittig olefination, where the enantioselectivity is controlled by chiral ligands on the rhodium catalyst. nih.gov While this has been demonstrated for non-benzofused dioxoles, the principles are applicable to the synthesis of more complex benzodioxole structures.

Another approach is the enantioselective desymmetrization of 1,3-dicarbonyl compounds. This strategy has been employed to create optically active cyclic ketones that can serve as precursors for chiral benzodioxole derivatives. researchgate.net For instance, the synthesis of chiral spiro[1,3-benzodioxole] compounds can be achieved through the monoprotection of a diketone with catechol, followed by further stereocontrolled transformations. researchgate.net Organocatalysis has also emerged as a valuable tool for constructing enantioenriched molecules containing the bicyclo[3.3.1]nonane unit, which can be integrated with the benzodioxole core. researchgate.net

These stereoselective methods provide access to optically pure 1,3-benzodioxole derivatives, which are crucial for distinguishing biological activities between enantiomers and for developing more selective and potent agents. nih.gov

Impact of Structural Modifications on Chemical Reactivity and Stability

Structural modifications to the 1,3-benzodioxole system have a direct impact on its chemical reactivity and stability. The parent 1,3-benzodioxole is a colorless, flammable liquid. wikipedia.orgechemi.com The stability of the core structure is high due to its aromaticity. chemicalbook.com However, the methylenedioxy bridge is a site of metabolic activity.

The dioxole ring's two oxygen atoms increase the electron density of the fused benzene (B151609) ring, making it more susceptible to electrophilic attack compared to benzene itself. chemicalbook.com Introducing substituents can either enhance or reduce this reactivity. Electron-donating groups will further activate the ring, while electron-withdrawing groups will deactivate it.

A key aspect of the stability of 1,3-benzodioxole derivatives relates to their metabolism. The methylene (B1212753) carbon of the dioxole ring can be oxidized by cytochrome P-450 enzymes, which can lead to the formation of carbon monoxide. sigmaaldrich.com This metabolic pathway is a crucial consideration in drug design. Modifications, such as the introduction of fluorine atoms to create difluoro-1,3-benzodioxole groups, are intended to block this metabolic pathway, thereby increasing the in vivo stability of the molecule. enamine.net

Quantum chemical calculations and Quantitative Structure Activity Relationship (QSAR) studies can predict the impact of structural changes on reactivity. researchgate.net For example, parameters such as the energy of the highest occupied molecular orbital (E-HOMO) and the lowest unoccupied molecular orbital (E-LUMO) can indicate a molecule's reactivity. A smaller energy gap between HOMO and LUMO generally suggests higher reactivity. researchgate.net Such theoretical studies have been used to show how modifications like protonation can increase the reactivity and charge transfer potential of benzodioxole derivatives, making them more effective in applications like corrosion inhibition. researchgate.net

Exploring Structure-Reactivity and Structure-Biological Activity Relationships in Derivative Series

Systematic exploration of structure-activity relationships (SAR) is fundamental to understanding how chemical structure translates into biological function for 1,3-benzodioxole derivatives. Several studies have synthesized series of these compounds to probe the effects of various substituents on their biological profiles.

Anticancer Activity

In the search for new antineoplastic agents, a series of 6-benzyl-1,3-benzodioxole derivatives were synthesized and evaluated for their antimitotic activity. The SAR studies revealed that maximum activity required specific structural features. researchgate.net An intact dioxole ring was found to be essential. Furthermore, the presence of a methoxy (B1213986) or ethoxy group at the 5-position and a para-methoxy group on the benzyl moiety at the 6-position were critical for potent activity. researchgate.net In other studies, various 1,3-benzodioxole derivatives were synthesized and tested against human tumor cell lines, with some compounds showing significant growth inhibitory effects. nih.govresearchgate.net

Table 1: SAR Findings for 6-Benzyl-1,3-benzodioxole Derivatives as Antimitotic Agents researchgate.net

| Modification | Position | Required for Maximum Activity |

| Intact Dioxole Ring | - | Yes |

| Methoxy or Ethoxy Group | 5 | Yes |

| Para-Methoxy on Benzyl | 6 | Yes |

Auxin Receptor Agonism

A series of N-(benzo[d] nih.govfrontiersin.orgdioxol-5-yl)-2-(one-benzylthio) acetamide derivatives (compounds K-1 to K-22) were designed to act as auxin receptor agonists for promoting root growth. frontiersin.orgnih.gov The biological activities of these compounds were evaluated in Arabidopsis thaliana and Oryza sativa. The SAR study showed that the type and position of substituents on the benzyl ring significantly influenced activity. For instance, compound K-10, with a 3-methyl substituent on the benzyl ring, exhibited excellent root growth-promoting activity, far exceeding that of the common synthetic auxin 1-naphthylacetic acid (NAA). frontiersin.orgresearchgate.net Molecular docking analysis suggested that K-10 had a stronger binding ability with the auxin receptor TIR1 than NAA, providing a molecular basis for its enhanced activity. frontiersin.org

Table 2: Selected 1,3-Benzodioxole Derivatives and their Root-Promoting Activity frontiersin.orgresearchgate.net

| Compound | Benzyl Ring Substituent | Relative Root Growth Promotion |

| HTS05309 (Lead) | 4-chloro | Moderate |

| K-10 | 3-methyl | Excellent |

| NAA (Reference) | - | Good |

These examples demonstrate that targeted structural modifications to the 1,3-benzodioxole scaffold can lead to the development of derivatives with highly specific and potent biological activities. The insights gained from SAR studies are crucial for the rational design of new and improved compounds. academie-sciences.fr

Future Research Perspectives and Emerging Directions for 1,3 Benzodioxole, 2 Ethoxy Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The application of flow chemistry to the synthesis and transformation of 1,3-benzodioxole (B145889) derivatives has been shown to offer advantages in terms of safety, efficiency, and scalability. For instance, the acylation of 1,3-benzodioxole has been successfully performed under continuous flow conditions using heterogeneous catalysts, demonstrating the potential for greener and more efficient industrial processes. mdpi.com

However, there is currently no available research on the integration of 1,3-Benzodioxole, 2-ethoxy- into flow chemistry or automated synthesis platforms. Future research in this area could focus on:

Development of Continuous Synthesis Methods: Investigating the synthesis of 1,3-Benzodioxole, 2-ethoxy- using flow reactors could lead to optimized and safer production methods compared to traditional batch processes.

Automated Derivatization: Utilizing automated synthesis platforms to create a library of derivatives based on the 1,3-Benzodioxole, 2-ethoxy- scaffold. This would enable high-throughput screening for various applications.

Kinetic and Mechanistic Studies: Employing the precise control offered by flow systems to study the kinetics and mechanisms of reactions involving 1,3-Benzodioxole, 2-ethoxy-.

Exploration of Novel Catalytic Applications in Organic Transformations

The unique electronic properties of the benzodioxole ring system suggest that its derivatives could have interesting applications in catalysis. While studies have explored the use of catalysts for the transformation of 1,3-benzodioxole itself, the catalytic activity of its 2-ethoxy derivative is unknown. mdpi.com

Future research could explore:

Ligand Development for Homogeneous Catalysis: Synthesizing and evaluating 1,3-Benzodioxole, 2-ethoxy- based ligands for transition metal catalysts to be used in cross-coupling reactions, hydrogenations, or other important organic transformations.

Organocatalysis: Investigating the potential of chiral derivatives of 1,3-Benzodioxole, 2-ethoxy- to act as organocatalysts in asymmetric synthesis.

Heterogeneous Catalyst Support: Exploring the immobilization of 1,3-Benzodioxole, 2-ethoxy- or its derivatives onto solid supports to create novel heterogeneous catalysts with enhanced stability and recyclability.

Potential in Advanced Materials Science or Supramolecular Chemistry

The rigid, planar structure of the benzodioxole core makes it an attractive building block for advanced materials and supramolecular assemblies. However, the potential of 1,3-Benzodioxole, 2-ethoxy- in these fields remains untapped.

Prospective research directions include:

Organic Electronics: Investigating the electronic properties of polymers or small molecules incorporating the 1,3-Benzodioxole, 2-ethoxy- moiety for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Supramolecular Assembly: Designing and synthesizing host-guest systems or self-assembling materials based on non-covalent interactions involving the 1,3-Benzodioxole, 2-ethoxy- unit. This could lead to the development of new sensors, molecular machines, or drug delivery systems.

Porous Materials: Using 1,3-Benzodioxole, 2-ethoxy- as a linker or building block for the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with potential applications in gas storage, separation, or catalysis.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Mechanistic Biology

Many 1,3-benzodioxole derivatives exhibit significant biological activity, acting as enzyme inhibitors, receptor agonists, or anticancer agents. nih.govfrontiersin.orgresearchgate.netresearchgate.net The biological properties of 1,3-Benzodioxole, 2-ethoxy-, however, have not been investigated.

Future interdisciplinary research should aim to:

Medicinal Chemistry: Synthesize a library of compounds derived from 1,3-Benzodioxole, 2-ethoxy- and screen them for biological activity against various therapeutic targets.

Chemical Biology: Develop chemical probes based on the 1,3-Benzodioxole, 2-ethoxy- scaffold to study biological processes or to identify novel protein targets.

Mechanistic Studies: If any biological activity is identified, detailed mechanistic studies should be conducted to understand the mode of action at the molecular level, which could guide the design of more potent and selective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.